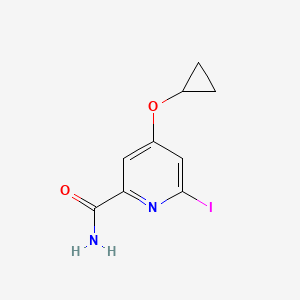

4-Cyclopropoxy-6-iodopicolinamide

Description

4-Cyclopropoxy-6-iodopicolinamide is a pyridine-derived compound featuring a cyclopropoxy substituent at the 4-position and an iodine atom at the 6-position of the pyridine ring. The iodine atom, a heavy halogen, may enhance molecular polarizability and influence binding interactions in biological or catalytic contexts.

Properties

Molecular Formula |

C9H9IN2O2 |

|---|---|

Molecular Weight |

304.08 g/mol |

IUPAC Name |

4-cyclopropyloxy-6-iodopyridine-2-carboxamide |

InChI |

InChI=1S/C9H9IN2O2/c10-8-4-6(14-5-1-2-5)3-7(12-8)9(11)13/h3-5H,1-2H2,(H2,11,13) |

InChI Key |

SGBBCGFIQVLEPN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=CC(=NC(=C2)I)C(=O)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-Cyclopropoxy-6-iodopicolinamide typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:

Iodination: The iodination of the picolinamide core is carried out using iodine or iodine-containing reagents under specific conditions.

Amidation: The final step involves the formation of the amide bond to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions .

Chemical Reactions Analysis

4-Cyclopropoxy-6-iodopicolinamide undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different group through palladium-catalyzed cross-coupling.

Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

4-Cyclopropoxy-6-iodopicolinamide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of new compounds with potential biological activity.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-6-iodopicolinamide involves its interaction with specific molecular targets. The cyclopropoxy and iodine groups play a crucial role in its binding affinity and specificity. The compound may inhibit certain enzymes or modulate specific signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core Differences

- 4-Cyclopropoxy-6-iodopicolinamide : Pyridine-based (six-membered ring with one nitrogen atom).

- 2-Chloro-6-methylpyrimidine-4-carboxylic acid : Pyrimidine-based (six-membered ring with two nitrogen atoms at 1- and 3-positions) .

- 6-Chloro-4-hydroxypyrimidine : Pyrimidine-based with hydroxyl and chloro substituents .

Pyridine derivatives typically exhibit lower electron density compared to pyrimidines due to fewer nitrogen atoms, affecting their reactivity and interaction with biological targets (e.g., enzymes or receptors).

Substituent Effects

- Halogen Comparison : Chloro substituents (evident in both analogs) are smaller and more electronegative than iodo, which may reduce steric hindrance but increase reactivity in nucleophilic substitution. Iodo’s larger size and polarizability could enhance van der Waals interactions in binding pockets.

Functional and Application Differences

- 2-Chloro-6-methylpyrimidine-4-carboxylic acid : Used in manufacturing and laboratory settings, likely as a synthetic intermediate for pharmaceuticals or agrochemicals .

- 6-Chloro-4-hydroxypyrimidine : Employed in processing and repacking, suggesting roles in fine chemical synthesis .

Research Implications

The provided evidence highlights the importance of halogen and oxygen-containing substituents in modulating chemical behavior. For instance, the carboxylic acid group in 2-Chloro-6-methylpyrimidine-4-carboxylic acid enhances solubility and metal-binding capacity, whereas the hydroxyl group in 6-Chloro-4-hydroxypyrimidine facilitates hydrogen-bonding networks. For 4-Cyclopropoxy-6-iodopicolinamide, the iodine atom may confer advantages in radiolabeling or heavy-atom derivatization for crystallography, though experimental validation is required.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.